4-Methyl-1,4'-bipiperidine dihydrochloride
Overview
Description
4-Methyl-1,4'-bipiperidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2. It is a derivative of piperidine, a heterocyclic amine, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,4'-bipiperidine dihydrochloride typically involves the reaction of 1-methylpiperazine with N-(tert-butoxycarbonyl)-4-piperidone. The reaction is carried out under inert gas conditions, such as nitrogen or argon, at temperatures ranging from 2 to 8°C . The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in solid form and stored under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,4'-bipiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .
Scientific Research Applications
4-Methyl-1,4'-bipiperidine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent and building block in synthetic chemistry.
Biology: In the study of biological pathways and enzyme interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used as a catalyst in condensation reactions and other industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1,4'-bipiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4-piperidinyl)piperazine
- 4-(4-Methylpiperazin-1-yl)piperidine
- N-Methyl-4-(4-piperidinyl)-Piperazine
Uniqueness
4-Methyl-1,4'-bipiperidine dihydrochloride is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and applications. Its dihydrochloride form enhances its stability and solubility, making it suitable for various industrial and research purposes .
Properties
IUPAC Name |
4-methyl-1-piperidin-4-ylpiperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-4-8-13(9-5-10)11-2-6-12-7-3-11;;/h10-12H,2-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIWOBHYOOBKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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